5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile
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Overview
Description
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its potential biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
6H-pyrrolo[3,4-b]pyridine: Another similar compound with slight structural variations that can lead to different biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the carbonitrile group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-3-7-2-1-6-4-10-5-8(6)11-7/h1-2,10H,4-5H2 |
InChI Key |
VUPAHVFNNBSYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C#N |
Origin of Product |
United States |
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